molecular formula C9H22N2O2 B12699411 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol CAS No. 93940-10-4

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol

Cat. No.: B12699411
CAS No.: 93940-10-4
M. Wt: 190.28 g/mol
InChI Key: MLNYDAYLTYEMME-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol (CAS 93940-10-4) is an organic compound with the molecular formula C9H22N2O2 and a molecular weight of 190.28 g/mol . This substance features multiple functional groups, including tertiary amines and a hydroxyl group, contributing to its properties as a potential surfactant and its use as an intermediate in chemical synthesis . The compound is characterized by a logP value of approximately -0.893, indicating high hydrophilicity . Researchers utilize this chemical in various analytical and developmental processes. It can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This method is scalable and can be adapted for the isolation of impurities in preparative separation or for pharmacokinetic studies. The product is supplied with a purity of 98% or higher . This product is strictly for research and further manufacturing purposes, such as in the development of specialty chemicals or as a standard in analytical testing. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

CAS No.

93940-10-4

Molecular Formula

C9H22N2O2

Molecular Weight

190.28 g/mol

IUPAC Name

2-[1,3-bis(dimethylamino)propan-2-yloxy]ethanol

InChI

InChI=1S/C9H22N2O2/c1-10(2)7-9(8-11(3)4)13-6-5-12/h9,12H,5-8H2,1-4H3

InChI Key

MLNYDAYLTYEMME-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN(C)C)OCCO

Origin of Product

United States

Preparation Methods

Reaction Process:

  • Step 1: Dimethylamine undergoes nucleophilic attack on ethylene oxide, forming an intermediate.
  • Step 2: The intermediate is further reacted to introduce additional functional groups, such as hydroxyl groups, to achieve the desired compound.

Key Parameters:

  • Reaction Temperature: Typically between 40°C and 150°C.
  • Pressure: Operates under reduced pressure, ranging from 5 to 1050 mbar (preferably 10–150 mbar).
  • Purification: Fractional distillation is used to separate the desired product from impurities like N,N-dimethylethanolamine.

Synthesis Using Diethylene Glycolamine and Formaldehyde

This method employs diethylene glycolamine, paraformaldehyde, and formic acid as starting materials.

Reaction Steps:

  • Initial Reaction:
    • Combine diethylene glycolamine (0.6 mol) with paraformaldehyde (1.2 mol) in a flask.
    • Stir for 30 minutes at room temperature.
  • Formic Acid Addition:
    • Add formic acid (88%, 1.2 mol) dropwise while maintaining a temperature of 100–110°C.
    • Continue the reaction for approximately 1 hour.
  • Reduced Pressure Distillation:
    • Remove volatile components under vacuum at a kettle temperature of ~80°C.
  • Final Purification:
    • Distill the product at a specific boiling point (121°C) under reduced pressure to isolate the compound.

Key Parameters:

  • Yield: Approximately 96.5%.
  • Purity: Achieves up to 99.9% purity after distillation.

Fractional Distillation for Purification

Fractional distillation plays a critical role in obtaining high-purity products from crude reaction mixtures.

Procedure:

  • The crude mixture, containing byproducts like glycol and dimethylethanolamine, is subjected to fractional distillation.
  • Conditions:
    • Bottom temperature: 135–235°C (preferably around 170–200°C).
    • Pressure: Reduced pressure (e.g., ~500 mbar).
  • Columns with structured packing or random packing are used to enhance separation efficiency.

Advantages:

  • Removes color impurities and stabilizes the final product.
  • Achieves high recovery rates (~82%) based on crude material.

Data Summary Table

Method Starting Materials Key Reagents Yield (%) Purity (%) Notes
Dimethylamine + Ethylene Oxide Dimethylamine, Ethylene Oxide None ~72 High Simple reaction; requires fractional distillation for purification.
Diethylene Glycolamine + Formaldehyde Diethylene Glycolamine, Formaldehyde Formic Acid ~96.5 ~99.9 Multi-step process; involves vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

Chemical Synthesis

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol serves as a building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in developing new compounds and materials.

Biochemical Analysis

The compound has been utilized in biochemical studies to interact with enzymes and proteins, influencing their activity. It has been shown to aid in the preparation of iron clusters used in catalysis and other biochemical processes.

Carbon Dioxide Absorption

Research indicates that this compound can absorb carbon dioxide effectively, making it a candidate for applications aimed at reducing greenhouse gas emissions. Studies have developed semi-empirical models to predict its equilibrium solubility in aqueous solutions .

Surfactants and Corrosion Inhibitors

Due to its surfactant properties, the compound is extensively used in formulations aimed at enhancing the stability of emulsions and dispersions. It has also been evaluated as a corrosion inhibitor in oilfield applications against sulfate-reducing microorganisms .

Pharmaceuticals

As a precursor for pharmaceutical synthesis, this compound is involved in creating active pharmaceutical ingredients (APIs). Its structural similarity to acetylcholine precursors allows it to influence biological pathways relevant to drug development .

Industrial Applications

Application AreaDescription
Surfactants Used in personal care products and industrial formulations for emulsification.
Catalysts Acts as a catalyst in polyurethane production and other chemical reactions.
Plasticizers Enhances flexibility and durability in polymer products.
Process Regulators Utilized in various manufacturing processes to control reaction conditions.

Case Study 1: Carbon Dioxide Absorption

A study conducted on the absorption characteristics of this compound demonstrated its effectiveness in capturing CO₂ from gas streams. The modified semi-empirical model provided insights into optimizing conditions for maximum absorption efficiency .

Case Study 2: Surfactant Efficacy

In an evaluation of surfactant formulations containing this compound, researchers found that it significantly improved the stability of emulsions compared to traditional surfactants. This property is particularly beneficial for formulations used in personal care products .

Toxicity and Safety Considerations

The toxicity profile of this compound indicates that it can cause skin irritation and eye damage upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-(dimethylamino)ethoxy)ethanol (DMAEE) and related ethanolamine derivatives, focusing on structural features, synthesis, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps Applications/Biological Activity References
2-(2-(Dimethylamino)ethoxy)ethanol (DMAEE) 1704-62-7 C₆H₁₅NO₂ 133.19 Alkylation of 2-(dimethylamino)ethanol with halogenated ethers or alcohols . Pharmaceutical intermediates, surfactants, corrosion inhibitors .
2-(Dimethylamino)ethanol (DMEA) 108-01-0 C₄H₁₁NO 89.14 Reaction of dimethylamine with ethylene oxide . Precursor for droloxifene (breast cancer drug) and other bioactive molecules .
2-(2-Methoxyethoxy)ethanol 111-77-3 C₅H₁₂O₃ 120.15 Ethylene glycol etherification with methoxy groups . Solvent for resins, dyes, and inks; low toxicity .
2-(Dimethylamino)ethyl acetate 1421-89-2 C₆H₁₃NO₂ 131.17 Esterification of 2-(dimethylamino)ethanol with acetic acid . Intermediate in organic synthesis; potential acetylcholine analog .
2-((2-Methoxyethyl)(methyl)amino)ethanol N/A C₆H₁₅NO₂ 133.19 Alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol . Building block for kinase inhibitors (e.g., Example 1 in ) .

Key Structural and Functional Differences:

Synthetic Routes: Alkylation dominates the synthesis of dimethylaminoethoxy derivatives (e.g., ), while esterification () or direct amine-oxide reactions () are used for related compounds.

Biological Relevance: Dimethylaminoethoxy groups are critical in drugs like droloxifene () and ERRγ inverse agonists (), where they improve pharmacokinetics and target engagement .

Physicochemical Properties: DMAEE and DMEA are polar, water-miscible liquids, whereas 2-(2-methoxyethoxy)ethanol is less polar, making it a better solvent for hydrophobic systems .

Biological Activity

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol, commonly referred to as DMAEE, is a polyfunctional organic compound notable for its diverse biological activities and applications. This article explores its chemical properties, biological effects, toxicity, and potential applications in various fields.

Chemical Structure and Properties

DMAEE has the molecular formula C6_6H15_{15}NO2_2 and a molecular weight of 149.2 g/mol. The compound features a dimethylamino group, an ethoxy group, and an ethanol backbone, contributing to its amphipathic nature. This structure enhances its solubility in both polar and non-polar environments, making it suitable for various applications.

PropertyValue
Molecular FormulaC6_6H15_{15}NO2_2
Molecular Weight149.2 g/mol
Density0.954 g/mL at 25 °C
Boiling Point~230 °C
Melting Point~-40 °C

Biological Activity

1. Antimicrobial Properties

DMAEE has been evaluated for its antimicrobial activity, particularly as a biocide in oilfield applications. Its effectiveness against sulfate-reducing microorganisms is significant due to the compound's surfactant properties. Studies have shown that DMAEE can inhibit the growth of various bacteria, which is crucial for maintaining the integrity of oil extraction processes .

2. Absorption of Greenhouse Gases

Research indicates that DMAEE can absorb carbon dioxide, positioning it as a potential agent in mitigating greenhouse gas emissions. This property stems from its weak basicity and ability to interact with carbon dioxide molecules effectively .

3. Toxicity Studies

The toxicity profile of DMAEE has been extensively studied. A notable study involved a repeated cutaneous toxicity assessment in rabbits, where various concentrations of DMAEE were applied. Results showed no significant clinical signs or adverse effects on body weight across the tested concentrations (0, 50, 250, and 500 mg/kg) . This suggests a relatively safe profile when used in controlled environments.

Case Studies

Case Study 1: Cutaneous Toxicity Assessment

A study published in Food and Chemical Toxicology examined the cutaneous toxicity of DMAEE in New Zealand White rabbits over nine days. The study concluded that DMAEE did not produce significant adverse effects at the tested doses, indicating its potential safety for topical applications .

Case Study 2: Biocidal Efficacy

In another investigation focusing on oilfield applications, DMAEE was tested for its efficacy as a biocide against sulfate-reducing bacteria (SRB). The results demonstrated that formulations containing DMAEE significantly reduced SRB populations, highlighting its utility in preventing biofouling and corrosion in oil extraction systems .

Applications

DMAEE's unique properties allow it to be utilized across various sectors:

  • Surfactants: Used in formulations for personal care products and industrial applications due to its emulsifying capabilities.
  • Corrosion Inhibitors: Effective in oilfield applications to prevent microbial-induced corrosion.
  • Environmental Applications: Potential use in carbon capture technologies due to its ability to absorb CO2_2.

Q & A

Advanced Research Question

  • Molecular docking simulations : Predict binding affinities to receptors (e.g., GPCRs) using software like AutoDock Vina, validated by in vitro assays .
  • Fluorescence quenching assays : Monitor membrane permeability by incorporating fluorescent probes (e.g., dansyl derivatives) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized lipid bilayers or receptor proteins .

Data Validation : Cross-reference computational predictions with experimental results (e.g., IC50_{50} values from competitive binding assays) .

How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Q. Data Contradiction Analysis

  • Systematic validation : Replicate experiments under standardized conditions (pH 7.4 buffer, 25°C) to assess solubility and hydrolytic stability .
  • Reference standards : Compare against pharmacopeial-grade reagents (e.g., USP/EP) for consistency in polarity and partition coefficients (logP) .
  • Instrument calibration : Use NIST-traceable methods for thermal stability analysis (e.g., DSC/TGA) to resolve discrepancies in decomposition temperatures .

Critical Consideration : Document solvent purity and storage conditions (e.g., inert atmosphere), as oxidation or hygroscopicity may alter properties .

What strategies ensure biocompatibility when incorporating this compound into drug delivery systems?

Advanced Application Question

  • Nanocarrier formulation : Use solvent evaporation or microemulsion techniques to encapsulate the compound in PLGA nanoparticles .
  • Cytotoxicity screening : Conduct MTT assays on HEK-293 or HepG2 cells to establish safe concentration thresholds (<100 µM) .
  • In vivo compatibility : Assess acute toxicity in rodent models (OECD Guideline 423) and monitor hepatic/kidney function biomarkers .

Safety Compliance : Adhere to GHS guidelines for handling hygroscopic or irritant intermediates (e.g., PPE, fume hoods) .

Which analytical methods are most effective for quantifying trace impurities during quality control?

Method Development Question

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect impurities at ppm levels using C18 columns and ESI ionization .
  • Gas Chromatography (GC-MS) : Identify volatile byproducts (e.g., residual dimethylamine) with DB-5MS columns .
  • Validation protocols : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), LOD/LOQ, and precision (%RSD < 2%) .

Cross-verification : Compare results against synthetic impurities (e.g., chlorinated derivatives) using reference spectra .

How can computational modeling aid in predicting the compound’s reactivity in novel synthetic pathways?

Advanced Computational Question

  • DFT calculations : Optimize transition states for nucleophilic substitutions at B3LYP/6-31G* level to predict regioselectivity .
  • Reaxys/Scifinder : Mine analogous reactions (e.g., ethoxylation of tertiary amines) to design feasible routes .
  • Machine learning : Train models on reaction databases (e.g., Pistachio) to recommend catalysts or solvent systems .

Limitation Note : Validate in silico predictions with small-scale exploratory reactions (mg quantities) .

What are the challenges in scaling up the synthesis from lab to pilot plant?

Process Engineering Question

  • Heat dissipation : Use jacketed reactors to manage exothermic reactions (e.g., ethoxylation) and avoid thermal runaway .
  • Purification : Replace column chromatography with distillation or recrystallization for cost-effective isolation .
  • Regulatory compliance : Ensure waste streams (e.g., chlorinated solvents) meet EPA guidelines via GC-MS monitoring .

Case Study : Adapt membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.